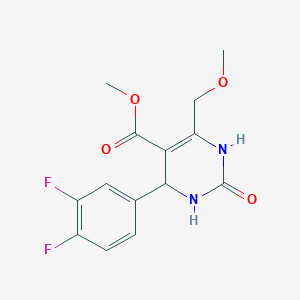

4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester

概要

説明

The compound belongs to a class of substances that are typically explored for their potential in various fields of chemistry and pharmacology due to their unique structural features and resultant properties. Pyrimidine derivatives, in particular, are of interest for their wide range of biological activities and applications in drug development.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclocondensation reactions utilizing various starting materials, including esters and amines, under catalytic conditions. Base-catalyzed cyclocondensation is a common method, as seen in the synthesis of thiazolo[3,2-a]pyrimidine derivatives (Nagarajaiah & Begum, 2015). Another approach involves reactions with pentafluoroacetophenone and dimethyl oxalate in the presence of sodium methylate (Pimenova et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods like IR, NMR, and X-ray diffraction. These techniques provide insights into the molecular geometry, conformation, and crystal structure of pyrimidine derivatives, offering a detailed view of their structural integrity and stability in the solid state (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with different reagents to form new compounds with diverse biological activities. These reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions, leading to compounds with potential antimicrobial and anticancer properties (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties can be analyzed through techniques like differential scanning calorimetry and powder X-ray diffraction, providing valuable information for compound optimization and formulation (Wang et al., 2017).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with biological targets are essential for determining the utility of pyrimidine derivatives in medicinal chemistry. Studies on the synthesis, reactions, and biological activities of these compounds help in identifying their potential as therapeutic agents, highlighting their importance in drug discovery and development (Gein et al., 2009).

科学的研究の応用

Metabolic Pathways and Biosynthesis

The metabolism of aspartame, a compound with a somewhat related structure to the query compound, in animals and humans involves hydrolysis yielding aspartic acid, phenylalanine, and methanol. The aspartate moiety follows metabolic pathways similar to dietary aspartic acid, including decarboxylation to alanine, transamination, and incorporation into proteins, pyrimidines, and other amino acids (Ranney Re, Oppermann Ja, 1979).

Heterocyclic Compound Synthesis

The chemistry of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcases the reactivity of these molecules as building blocks for synthesizing various classes of heterocycles. This includes applications in dyes and heterocyclic compound synthesis, suggesting potential pathways for the synthesis and application of the query compound in similar contexts (M. A. Gomaa, H. Ali, 2020).

Biotechnological and Environmental Implications

The study of ectoine biosynthesis in halotolerant methanotrophs underlines the importance of understanding the genetic and enzymatic aspects of biosynthesis pathways in organisms. Such insights could inform biotechnological applications of the query compound, should it have similar biosynthetic pathways or applications (A. Reshetnikov, V. Khmelenina, I. Mustakhimov, Y. Trotsenko, 2011).

Chemical Modification and Application Potential

The chemical modification of xylan into biopolymer ethers and esters, with specific properties depending on functional groups, demonstrates the potential for chemical modification of complex molecules, including the query compound, for diverse applications ranging from biopolymers to drug delivery systems (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).

特性

IUPAC Name |

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O4/c1-21-6-10-11(13(19)22-2)12(18-14(20)17-10)7-3-4-8(15)9(16)5-7/h3-5,12H,6H2,1-2H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOMKCVOLOSQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)